4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid typically involves the protection of amino acids with the tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical reactions without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in peptide synthesis.
Uniqueness
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is unique due to its specific structure and the presence of both the Boc-protected amino group and the oxobutenoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C11H18N2O5 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(E)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-5H,6-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/b5-4+ |
InChI Key |
INGPNYUYNRFJBP-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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